REACTION_CXSMILES
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B(Br)(Br)Br.ClCCl.C[O:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2[NH:17][C:18]3[C:24]([C:25]([NH2:27])=[O:26])=[CH:23][CH:22]=[CH:21][C:19]=3[N:20]=2)=[CH:12][CH:11]=1>CO>[OH:9][C:10]1[CH:11]=[CH:12][C:13]([C:16]2[NH:20][C:19]3[CH:21]=[CH:22][CH:23]=[C:24]([C:25]([NH2:27])=[O:26])[C:18]=3[N:17]=2)=[CH:14][CH:15]=1
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Name
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|
Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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B(Br)(Br)Br
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Name
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|
Quantity
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3.8 mL
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
|
202.4 mg
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Type
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reactant
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Smiles
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COC1=CC=C(C=C1)C=1NC2=C(N1)C=CC=C2C(=O)N
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting solution was refluxed for 24 hours
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Duration
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24 h
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Type
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CUSTOM
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Details
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The solvent was removed by distillation
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Type
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ADDITION
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Details
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The solid residue was treated with 10% NaOH (10 ml)
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Type
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ADDITION
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Details
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followed by dropwise addition of concentrated hydrochloric acid
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Type
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FILTRATION
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Details
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The white precipitate was collected by filtration
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Type
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DISSOLUTION
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Details
|
dissolved in ethyl acetate (10 ml)
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Type
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WASH
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Details
|
The organic solvent was washed with water (2×3 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the product was obtained by removal of the solvent under reduced pressure
|
Name
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|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)C1=NC2=C(N1)C=CC=C2C(=O)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |